

# Spectroscopic data of Phenyl 4-chlorobenzoate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Phenyl 4-chlorobenzoate*

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## Spectroscopic Data of Phenyl 4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl 4-chlorobenzoate**, a chemical compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

- IUPAC Name: [phenyl 4-chlorobenzoate](#)[1]
- Molecular Formula:  $C_{13}H_9ClO_2$ [1]
- Molecular Weight: 232.66 g/mol [1]
- CAS Number: 1871-38-1[1]

## Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of **Phenyl 4-chlorobenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

### <sup>1</sup>H NMR Spectroscopy Data (Predicted)

Due to the limited availability of experimental <sup>1</sup>H NMR data in the searched literature, a predicted spectrum is presented based on established chemical shift principles for similar aromatic esters.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.10	Doublet	2H	Protons ortho to the carbonyl group on the chlorobenzoyl ring
~7.50	Doublet	2H	Protons meta to the carbonyl group on the chlorobenzoyl ring
~7.45	Triplet	2H	Meta protons of the phenyl ring
~7.30	Triplet	1H	Para proton of the phenyl ring
~7.20	Doublet	2H	Ortho protons of the phenyl ring

### <sup>13</sup>C NMR Spectroscopy Data

The PubChem database indicates the availability of a <sup>13</sup>C NMR spectrum for **Phenyl 4-chlorobenzoate**.<sup>[1]</sup> While a detailed peak list is not provided, the expected chemical shifts are in the aromatic region (approximately 120-150 ppm) and for the carbonyl carbon (around 165 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of **Phenyl 4-chlorobenzoate** is available in the PubChem database.[\[1\]](#) The characteristic absorption bands are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1735	Strong	C=O (ester carbonyl) stretching
~1270	Strong	C-O (ester) stretching
~1590, 1490	Medium-Strong	C=C aromatic ring stretching
~1100	Strong	C-Cl stretching
~3100-3000	Medium	C-H (aromatic) stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for **Phenyl 4-chlorobenzoate** is available in the PubChem database.[\[1\]](#)

m/z	Relative Intensity	Assignment
232/234	Moderate	[M] <sup>+</sup> , [M+2] <sup>+</sup> (Molecular ion peak with isotopic pattern for Chlorine)
139/141	High	[ClC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup> (4-chlorobenzoyl cation, base peak)
111/113	Moderate	[ClC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup> (4-chlorophenyl cation)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Phenyl 4-chlorobenzoate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

## FT-IR Spectroscopy (Solid Sample)

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of **Phenyl 4-chlorobenzoate** with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrument: A Fourier-transform infrared spectrophotometer.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: Perform a background subtraction to remove atmospheric and instrument interferences.

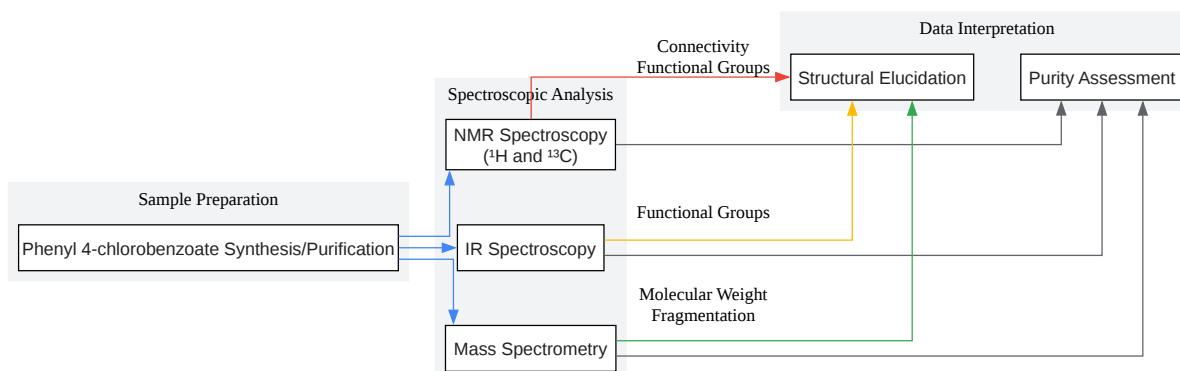
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a dilute solution of **Phenyl 4-chlorobenzoate** in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
- Ionization: Use a standard electron ionization source (typically 70 eV) to generate charged fragments.[\[2\]](#)[\[3\]](#)

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Phenyl 4-chlorobenzoate**.



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## References

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